Methyl 8-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)oct-5-enoate
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Overview
Description
Methyl 8-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)oct-5-enoate is an organic compound that features a furan ring substituted with methoxy groups and an oct-5-enoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)oct-5-enoate typically involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with an appropriate oct-5-enoate precursor under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. Common solvents used in the synthesis include dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)oct-5-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 8-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)oct-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 8-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)oct-5-enoate involves its interaction with specific molecular targets and pathways. The furan ring and ester group can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: A related compound with similar structural features but lacking the oct-5-enoate ester chain
2,3-Dihydro-5-methylfuran: Another furan derivative with different substituents and properties.
Uniqueness
Methyl 8-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)oct-5-enoate is unique due to its combination of a furan ring with methoxy groups and an oct-5-enoate ester chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
78247-80-0 |
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Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl 8-(2,5-dimethoxy-2H-furan-5-yl)oct-5-enoate |
InChI |
InChI=1S/C15H24O5/c1-17-13(16)9-7-5-4-6-8-11-15(19-3)12-10-14(18-2)20-15/h4,6,10,12,14H,5,7-9,11H2,1-3H3 |
InChI Key |
YVABCRGBHVGZBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(O1)(CCC=CCCCC(=O)OC)OC |
Origin of Product |
United States |
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